molecular formula C15H19N3O2S B2708945 2-(4-Acetylpiperazin-1-yl)-6-ethoxy-1,3-benzothiazole CAS No. 897469-53-3

2-(4-Acetylpiperazin-1-yl)-6-ethoxy-1,3-benzothiazole

Cat. No. B2708945
CAS RN: 897469-53-3
M. Wt: 305.4
InChI Key: NBMUSTOMKREGTJ-UHFFFAOYSA-N
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Description

The compound “2-(4-Acetylpiperazin-1-yl)-6-ethoxy-1,3-benzothiazole” is a derivative of benzothiazole, which is a heterocyclic compound . Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a similar compound, 2-(4-acetylpiperazin-1-yl)acetic acid hydrochloride, is a solid with a molecular weight of 222.67 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Benzothiazole derivatives have been synthesized and investigated for their antimicrobial properties. Patel and Agravat (2007) described the synthesis of new pyridine derivatives involving 2-amino substituted benzothiazoles and their screening for antibacterial and antifungal activities, showing variable and modest efficacy against investigated strains (Patel & Agravat, 2007). Similarly, another study explored the synthesis and antimicrobial activity of new pyridine derivatives, revealing that these compounds possess considerable antibacterial activity (Patel & Agravat, 2009).

Anticancer Activities

Benzothiazole derivatives have also been evaluated for their potential anticancer activities. For instance, synthesis of new benzothiazole acylhydrazones showed promising anticancer activity, suggesting their potential as therapeutic agents (Osmaniye et al., 2018). Antitumor properties of 2-(4-aminophenyl)benzothiazoles were further elucidated, demonstrating selective growth inhibitory properties against human cancer cell lines, highlighting the importance of metabolic oxidation in their mode of action (Kashiyama et al., 1999).

Role in Metabolic Stability and Inhibition

The exploration into structural variations of benzothiazole derivatives to improve metabolic stability and selective inhibition of biological targets has been a focal point of research. For example, Stec et al. (2011) investigated various 6,5-heterocycles to improve the metabolic stability of PI3K/mTOR inhibitors, highlighting the significance of the benzothiazole ring in enhancing the pharmacological profile of these compounds (Stec et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Piperazine derivatives are of interest in the development of new pharmaceuticals .

properties

IUPAC Name

1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-3-20-12-4-5-13-14(10-12)21-15(16-13)18-8-6-17(7-9-18)11(2)19/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMUSTOMKREGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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